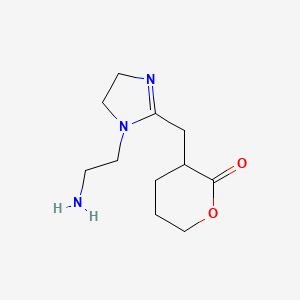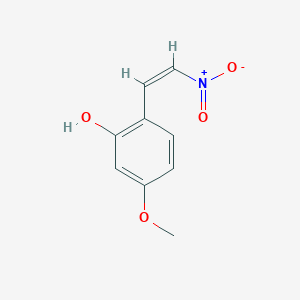![molecular formula C7H5NO3 B13784296 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine CAS No. 73771-98-9](/img/structure/B13784296.png)
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine is a complex organic compound with the molecular formula C7H5NO3 This compound is characterized by its unique tricyclic structure, which includes a methano bridge and a dioxolo ring fused to an oxazepine ring
Métodos De Preparación
The synthesis of 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a dioxolane derivative and an azepine precursor, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where substituents on the oxazepine ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine can be compared with other similar compounds, such as:
4,7-Methano-1,3-dioxolo[4,5-d][1,2]oxazine: This compound has a similar tricyclic structure but differs in the position and nature of the functional groups.
1,2-Oxazepine: A simpler analog with a single oxazepine ring, lacking the methano bridge and dioxolo ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
73771-98-9 |
|---|---|
Fórmula molecular |
C7H5NO3 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
3,5,10-trioxa-9-azatricyclo[6.2.1.02,6]undeca-1,6,8-triene |
InChI |
InChI=1S/C7H5NO3/c1-4-2-6(11-8-4)7-5(1)9-3-10-7/h1H,2-3H2 |
Clave InChI |
GBRGNZFCBVFUDG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NOC1=C3C(=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


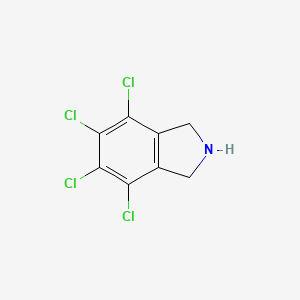

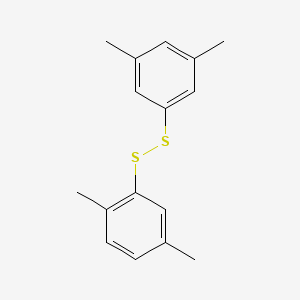

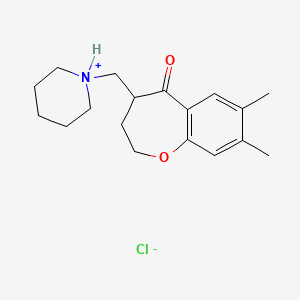

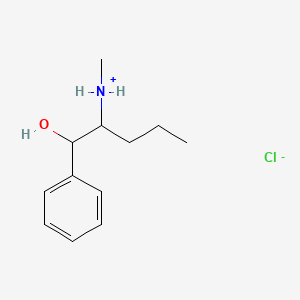
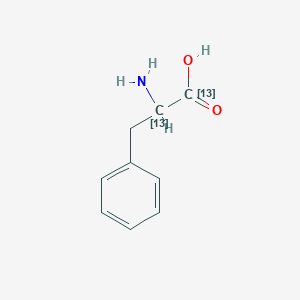
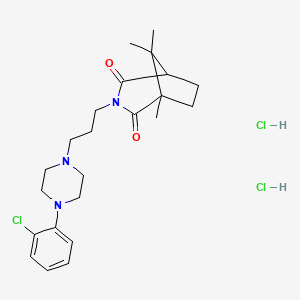
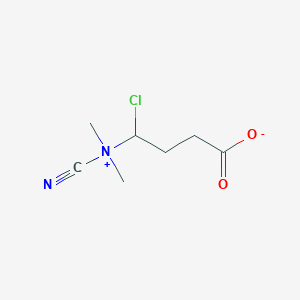
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
